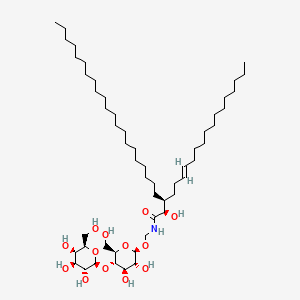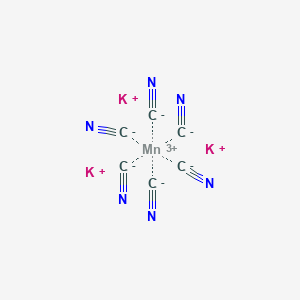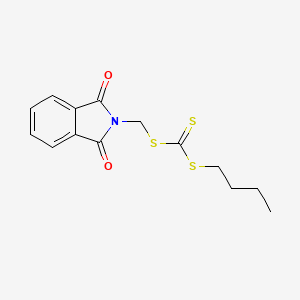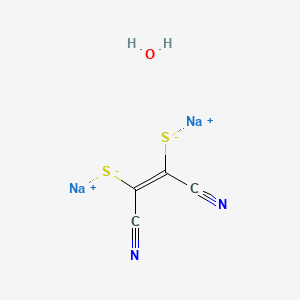
N-Hydroxy-5-norbornene-2 3-dicarboximid&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) is a chemical compound with the molecular formula C₉H₉NO₃ and a molar mass of 179.18 g/mol . It appears as a white to almost white powder or crystals, with a melting point range of 165-170 °C . This compound plays a crucial role in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes:: NHND can be synthesized through the following procedure:
- Dissolve 1 mmol of the starting material (usually a carboxylic acid or its derivative) in anhydrous dimethylformamide (DMF).
- Add 1.1 mmol of N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) and 1.1 mmol of dicyclohexylcarbodiimide (DIC) to the solution.
- Stir the reaction mixture for an additional 5 minutes at 0 °C.
- Finally, introduce L-proline amide (2) (1 mmol) to complete the reaction .
Industrial Production:: Information on large-scale industrial production methods for NHND is limited, but it is commonly synthesized in research laboratories using the above synthetic route.
Chemical Reactions Analysis
NHND participates in various chemical reactions:
Other Reactions: NHND acts as a solid mediator in the oxidation reactions of fullerene and other organic compounds.
Scientific Research Applications
NHND finds applications in:
Peptide Synthesis: It is used in peptide chemistry as a reagent for amide bond formation.
Internal Reference: NHND’s role as an OH content reference is valuable in analytical chemistry.
Mediator in Oxidation Reactions: Its use in oxidation reactions broadens its applicability.
Mechanism of Action
The precise mechanism by which NHND exerts its effects remains an active area of research. its involvement in amide bond formation and oxidation reactions suggests its importance in various biological and chemical processes.
Comparison with Similar Compounds
NHND’s uniqueness lies in its specific reactivity as an OH content reference and mediator in oxidation reactions. Similar compounds include other hydroxyl-bearing imides and carboxylic acid derivatives.
Properties
Molecular Formula |
C13H8F9NO5S |
|---|---|
Molecular Weight |
461.26 g/mol |
IUPAC Name |
[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C13H8F9NO5S/c14-10(15,12(18,19)20)11(16,17)13(21,22)29(26,27)28-23-8(24)6-4-1-2-5(3-4)7(6)9(23)25/h1-2,4-7H,3H2/t4-,5+,6?,7? |
InChI Key |
PNXSDOXXIOPXPY-DPTVFECHSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)

![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)




![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
